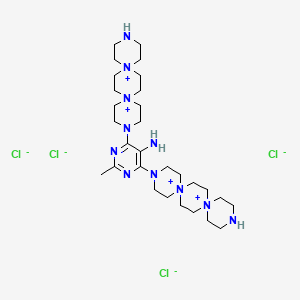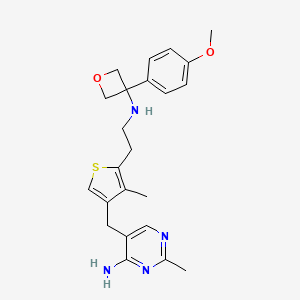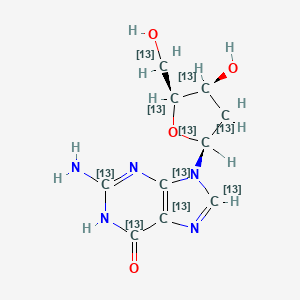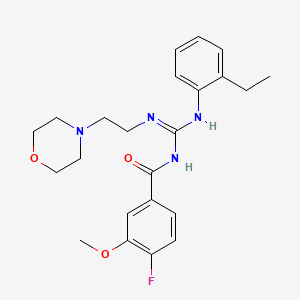
E3 Ligase Ligand-linker Conjugate 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 13 is a specialized compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the degradation of target proteins by recruiting E3 ubiquitin ligases, which play a crucial role in the ubiquitin-proteasome system (UPS) for protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 13 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common synthetic routes include the use of primary amines and DIPEA in DMF at elevated temperatures to achieve alkylation . The final step involves the conjugation of the linker to the E3 ligase ligand, often through click chemistry reactions such as copper-catalyzed Huisgen 1,3-dipolar cycloaddition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure the purity and efficacy of the final product. Techniques such as immunoblotting and mass spectrometry are employed to measure protein levels and screen for active PROTACs.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include functionalized ligands that can be further conjugated to linkers, resulting in the final this compound .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 13 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 13 exerts its effects by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the lysine residues on the target protein, which are ubiquitinated by the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other E3 ligase ligands such as:
- Cereblon (CRBN) ligands
- Von Hippel-Lindau (VHL) ligands
- Inhibitor of Apoptosis Proteins (IAP) ligands
- Mouse Double Minute 2 homolog (MDM2) ligands .
Uniqueness
E3 Ligase Ligand-linker Conjugate 13 is unique due to its specific linker chemistry, which allows for efficient conjugation and formation of stable ternary complexes. This results in higher specificity and efficacy in targeted protein degradation compared to other similar compounds .
Properties
Molecular Formula |
C29H38N4O7 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]acetate |
InChI |
InChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)17-31-12-8-19(9-13-31)39-20-10-14-32(15-11-20)18-4-5-21-22(16-18)28(38)33(27(21)37)23-6-7-24(34)30-26(23)36/h4-5,16,19-20,23H,6-15,17H2,1-3H3,(H,30,34,36) |
InChI Key |
PXKNNVGJAFXCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


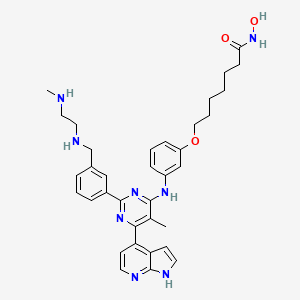
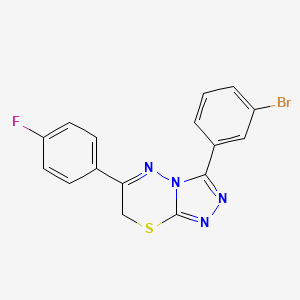
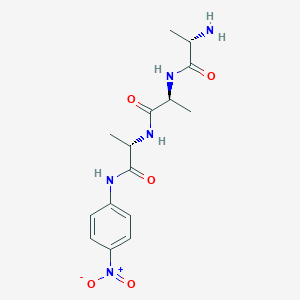

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
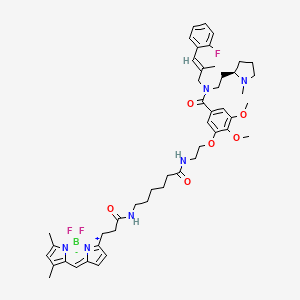
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
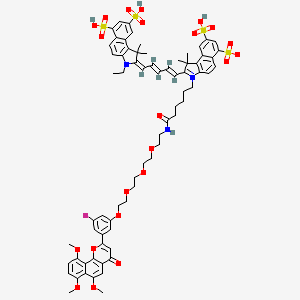
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
